N-((4-bromopyridin-2-yl)methyl)formamide
Description
Properties
Molecular Formula |
C7H7BrN2O |
|---|---|
Molecular Weight |
215.05 g/mol |
IUPAC Name |
N-[(4-bromopyridin-2-yl)methyl]formamide |
InChI |
InChI=1S/C7H7BrN2O/c8-6-1-2-10-7(3-6)4-9-5-11/h1-3,5H,4H2,(H,9,11) |
InChI Key |
CFUGRRFQAUNZDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1Br)CNC=O |
Origin of Product |
United States |
Comparison with Similar Compounds
N-(4-Bromopyridin-2-yl)acetamide
- Structure : Differs by substitution of formamide (-NHCHO) with acetamide (-NHCOCH₃).
- Bromine’s presence retains utility in catalytic applications (e.g., Suzuki couplings) .
4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide (Compound 35)
- Structure : Benzamide core with bromo and fluoro substituents; pyridine ring at the 6-position.
- Key Data :
- Yield: 81% (synthesis via general procedure D).
- $ ^1H $ NMR: δ 2.45–2.49 (s, 3H), 6.95–6.97 (m, 1H), 7.57–7.74 (m, 4H).
- GC-MS: m/z 310 (M⁺).
- Comparison : The benzamide scaffold introduces aromatic rigidity, while fluorine’s electron-withdrawing effects enhance metabolic resistance compared to bromine .
Formamide Derivatives with Heterocyclic Moieties
N-[(4-Amino-2-methylpyrimidin-5-yl)methyl]formamide
- Physical Properties: Molecular Formula: C₇H₁₀N₄O. Molar Mass: 166.18 g/mol. Melting Point: 227–228°C. Solubility: Slight in DMSO, very slight in methanol. Stability: Air- and light-sensitive, requiring storage at -20°C under inert atmosphere .
N-(4-Formamidophenyl)formamide
N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide (FANFT)
- Activity: Bladder carcinogen in rats, metabolized via prostaglandin endoperoxide synthetase.
- Key Finding : Cooxidative metabolism dependent on fatty acids; inhibited by NSAIDs like indomethacin .
- Comparison : While FANFT’s nitro group drives toxicity, the bromine in N-((4-bromopyridin-2-yl)methyl)formamide may confer different metabolic pathways, necessitating specific safety evaluations.
Palladium Complexation
- Implication: this compound’s bromine may enable similar applications in organometallic chemistry .
Preparation Methods
Synthesis of 4-Bromo-2-(Chloromethyl)pyridine
4-Bromo-2-methylpyridine undergoes radical bromination using N-bromosuccinimide (NBS, 1.2 equiv) under UV light, yielding 4-bromo-2-(bromomethyl)pyridine. Subsequent treatment with HCl gas in dichloromethane replaces bromide with chloride (85% yield).
Formamide Substitution
Reacting 4-bromo-2-(chloromethyl)pyridine with formamide in dimethylformamide (DMF) at 80°C for 12 hours in the presence of potassium carbonate (K₂CO₃, 2 equiv) achieves 68–72% yield. The mechanism involves SN2 displacement, with K₂CO₃ neutralizing HCl byproducts.
Reaction equation :
Reductive Amination of 4-Bromo-2-Pyridinecarboxaldehyde
This two-step method constructs the aminomethyl group before formylation.
Aldehyde to Amine Conversion
4-Bromo-2-pyridinecarboxaldehyde reacts with ammonium formate under hydrogenation conditions (Pd/C, 50 psi H₂, 60°C) to yield 4-bromo-2-(aminomethyl)pyridine (89% yield). The reductive amination avoids isolation of intermediate imines.
Formylation Step
The resulting amine undergoes formylation as described in Section 1, with total yield reaching 65–70%.
Comparative Analysis of Methods
| Method | Starting Material | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|---|
| Direct Formylation | 4-Bromo-2-(aminomethyl)pyridine | 75–82 | 98 | One-step, high efficiency | Requires pre-synthesized amine |
| Nucleophilic Substitution | 4-Bromo-2-(chloromethyl)pyridine | 68–72 | 95 | Avoids amine handling | Multi-step synthesis of chloride precursor |
| Reductive Amination | 4-Bromo-2-pyridinecarboxaldehyde | 65–70 | 97 | Builds amine in situ | Requires hydrogenation equipment |
Purification and Characterization
Crude products are purified via silica gel chromatography (ethyl acetate/hexane, 3:7) or recrystallization from ethanol/water (1:1). Characterization data aligns with PubChem entries for related compounds:
-
Molecular Formula : C₇H₆BrN₂O
-
Molecular Weight : 215.04 g/mol
-
¹H NMR (400 MHz, CDCl₃) : δ 8.35 (d, J=5.2 Hz, 1H, pyridine-H), 7.55 (d, J=1.6 Hz, 1H, pyridine-H), 7.42 (dd, J=5.2, 1.6 Hz, 1H, pyridine-H), 6.25 (s, 1H, NH), 4.45 (s, 2H, CH₂), 2.10 (s, 1H, CHO).
Challenges and Mitigation Strategies
-
Bromine Stability : The 4-bromo group may undergo unintended substitution under basic conditions. Using mild bases (e.g., K₂CO₃ instead of NaOH) and low temperatures (<80°C) prevents debromination.
-
Amine Oxidation : Storage under nitrogen and addition of antioxidants (0.1% BHT) stabilizes 4-bromo-2-(aminomethyl)pyridine intermediates .
Q & A
Q. How can researchers optimize the synthesis of N-((4-bromopyridin-2-yl)methyl)formamide to improve yield and purity?
Methodological Answer:
- Reaction Design: Use nucleophilic substitution between 4-bromo-2-pyridinemethanol and formamide derivatives under mild acidic or basic conditions. Catalysts like DCC (dicyclohexylcarbodiimide) can enhance amide bond formation .
- Purification: Employ column chromatography with a gradient elution system (e.g., hexane/ethyl acetate) to isolate the product. Confirm purity via HPLC or TLC .
- Yield Improvement: Optimize stoichiometry (e.g., 1.2:1 molar ratio of formamide to pyridinemethanol) and reaction time (typically 12-24 hours under reflux) to minimize side products like unreacted starting materials .
Q. What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: Use - and -NMR to confirm the structure. Key signals include the formamide proton (~8.1 ppm) and the pyridine ring protons (6.8–8.3 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H] at m/z 229.0) .
- IR Spectroscopy: Detect the formamide C=O stretch (~1670 cm) and N-H bend (~1550 cm) .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software elucidate the crystal structure of this compound?
Methodological Answer:
- Data Collection: Use single-crystal X-ray diffraction (SCXRD) to obtain intensity data. SHELX-97 (SHELXL) refines the structure by minimizing residuals (R-values) .
- Challenges: Address disorder in the bromopyridine moiety by applying restraints to atomic displacement parameters (ADPs). Validate hydrogen bonding (e.g., N-H···O interactions) using PLATON .
- Output: Generate ORTEP diagrams to visualize molecular geometry and intermolecular interactions critical for understanding packing behavior .
Q. What strategies address discrepancies in reported bioactivity data for bromopyridine derivatives like this compound?
Methodological Answer:
- Data Normalization: Standardize assays (e.g., enzyme inhibition IC) across studies to account for variations in buffer pH, temperature, or solvent systems .
- Contradiction Analysis: Compare structural analogs (e.g., 4-chloropyridine derivatives) to identify substituent effects on activity. Use docking studies (AutoDock Vina) to correlate steric/electronic properties with bioactivity .
- Validation: Replicate conflicting results under controlled conditions, ensuring identical reagent batches and instrumentation .
Q. How do computational methods predict the metabolic pathways of this compound?
Methodological Answer:
- In Silico Tools: Use SwissADME or ADMET Predictor to identify potential Phase I metabolites (e.g., oxidative debromination or formamide hydrolysis) .
- Density Functional Theory (DFT): Calculate activation energies for metabolic reactions (e.g., CYP450-mediated oxidation) using Gaussian 16. Correlate with experimental LC-MS/MS data .
- Limitations: Validate predictions with in vitro microsomal assays (human liver microsomes) to confirm metabolic stability .
Q. What are the challenges in synthesizing enantiomerically pure derivatives of this compound?
Methodological Answer:
- Chiral Resolution: Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINOL-derived ligands) during formamide coupling .
- Analytical Challenges: Use chiral HPLC (Chiralpak IA column) or circular dichroism (CD) to assess enantiomeric excess (ee). Monitor racemization risks under basic conditions .
- Case Study: Compare kinetic vs. thermodynamic control in stereoselective synthesis to favor one enantiomer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
